EML734

Epigenetics PRMT7 PRMT9

Broad-spectrum PRMT inhibitors confound target-specific epigenetic studies by inhibiting type I enzymes (PRMT1/3/4/6/8) while lacking activity against PRMT7 and PRMT9. EML734 is the first potent, selective dual inhibitor of PRMT7 (IC50 315 nM) and PRMT9 (IC50 0.89 μM) that spares all other PRMT isoforms, enabling unambiguous dissection of PRMT7/9-specific biology. • Validated cellular target engagement in MCF7 & MDA-MB-436 breast cancer cells with quantifiable PD marker (SF3B2 R508me2s) • Co-crystal structure with PRMT6 (PDB 7NUD) provides template for structure-based drug design • High DMSO solubility (100 mg/mL) ensures accurate dosing and reproducible results

Molecular Formula C27H32N10O7
Molecular Weight 608.6 g/mol
Cat. No. B15139498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML734
Molecular FormulaC27H32N10O7
Molecular Weight608.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C=C(C=CC2=C1)NC(=O)NCCCNC(=NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N)O
InChIInChI=1S/C27H32N10O7/c1-43-25(41)14-7-13-3-4-15(9-16(13)17(38)8-14)36-27(42)31-6-2-5-30-26(29)32-10-18-20(39)21(40)24(44-18)37-12-35-19-22(28)33-11-34-23(19)37/h3-4,7-9,11-12,18,20-21,24,38-40H,2,5-6,10H2,1H3,(H2,28,33,34)(H3,29,30,32)(H2,31,36,42)/t18-,20?,21+,24-/m1/s1
InChIKeyGJPQENHVEQGHGP-SHAXZFCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EML734 – Dual PRMT7/9 Inhibitor for Epigenetics


EML734 is a small-molecule inhibitor of protein arginine methyltransferases (PRMTs), specifically targeting PRMT7 and PRMT9, with a molecular weight of 608.61 and chemical formula C27H32N10O7 . It was identified as the first potent and selective dual inhibitor of these two enzymes, which are implicated in cancer progression and other diseases [1]. The compound exhibits an IC50 of 315 nM for PRMT7 and 0.89 μM for PRMT9 in biochemical assays, with minimal activity against other PRMT family members .

Dual PRMT7/9 inhibition fit – first reported selective dual inhibitor for these isozymes
Minimal off-target PRMT activity – spares type I PRMTs, supports isoform-specific pathway studies
Biochemical & cell-active probe – suited for target engagement and epigenetic mechanism research

Why EML734 Outperforms Generic PRMT Inhibitors


PRMT7 and PRMT9 play distinct roles in epigenetic regulation and disease pathogenesis, yet most PRMT inhibitors broadly target type I enzymes (PRMT1, 3, 4, 6, 8) and lack activity against PRMT7 and PRMT9 [1]. This promiscuity can confound experimental results and limit therapeutic windows. EML734 is the first compound reported to potently and selectively inhibit both PRMT7 and PRMT9 while sparing other PRMTs . Substituting EML734 with a generic PRMT inhibitor would introduce confounding off-target effects, undermining the validity of studies aimed at dissecting PRMT7- or PRMT9-specific functions.

Generic PRMT inhibitors lack PRMT7/9 activity and may not recapitulate dual inhibition.
Pan-PRMT inhibition introduces off-target effects that can confound isoform-specific readouts.
Structural analogs (e.g., EML736) show reduced selectivity; isoform profile may shift.

EML734 vs. Closest Analogs & In-Class PRMT Inhibitors


Unmatched Selectivity for PRMT7/9 Over Other Isoforms

EML734 exhibits a selectivity window of >100-fold for PRMT7 (IC50 0.32 μM) and >30-fold for PRMT9 (IC50 0.89 μM) against the most potently inhibited off-target PRMT isoform, PRMT8 (IC50 8.29 μM) [1]. In contrast, the closely related analog EML736 shows significantly reduced selectivity, with a PRMT9 IC50 of 5.80 μM and a selectivity window of only ~7-fold relative to PRMT8 (IC50 42 μM) [2]. This marked difference in selectivity profile underscores the critical importance of precise molecular structure for achieving target specificity within the PRMT family.

Selectivity window vs. EML736
Head-to-head
EML734: >100-fold (PRMT7), >30-fold (PRMT9)
EML736: ~7-fold (PRMT9 vs. PRMT8)
Supports isoform-selective pathway study fit
Selectivity window calculated from IC50 values; radioisotope/AlphaLISA assays
Epigenetics PRMT7 PRMT9 Selectivity

Superior Cellular Target Engagement vs. Analogs

In MCF7 breast cancer cells, EML734 (1a) induced a near-complete reduction of the PRMT9-specific methylation mark SF3B2 R508me2s at a concentration of 10 μM, as demonstrated by Western blot analysis [1]. Under identical conditions, the analog EML736 (1b) showed no detectable effect on this methylation mark, while EML979 (1e) and EML980 (1f) exhibited only partial reduction [1]. This cellular activity data confirms that the biochemical potency of EML734 translates into robust on-target inhibition in a living cellular context, unlike several close structural analogs.

Cellular target engagement
Head-to-head
EML734: near-complete loss of SF3B2 R508me2s mark
EML736: no detectable effect; others partial
Supports cellular target-engagement interpretation
MCF7 cells, 10 μM, 72 h; Western blot readout
Cell-based assay Target engagement PRMT9 Breast cancer

High-Resolution PRMT6 Co-Crystal Structure

A co-crystal structure of EML734 bound to mouse PRMT6 has been solved at a resolution of 1.65 Å (PDB ID: 7NUD) [1]. This high-resolution structure provides atomic-level detail of the inhibitor's binding interactions within the SAM-binding pocket, a feature not yet reported for many PRMT7/9 tool compounds [2]. The availability of this structural data allows for a precise understanding of the molecular basis for EML734's selectivity and facilitates structure-guided optimization for researchers seeking to develop next-generation inhibitors or chemical probes.

Co-crystal structure (PRMT6)
Class-level
1.65 Å resolution, PDB 7NUD
Enables binding-mode interpretation for SAR
Mouse PRMT6 complex; structural template available
Structural biology X-ray crystallography PRMT6 Binding mode

High DMSO Solubility for In Vitro & In Vivo Use

EML734 exhibits excellent solubility in DMSO, achieving a concentration of 100 mg/mL (164.31 mM), which is critical for preparing high-concentration stock solutions for cell culture and in vivo studies . While many PRMT inhibitors suffer from poor aqueous solubility that limits their utility in biological assays, EML734's high DMSO solubility ensures reliable dosing and minimizes the risk of compound precipitation during experiments [1]. This physicochemical property enhances its practicality and reproducibility in a wide range of laboratory settings.

DMSO solubility
Class-level
100 mg/mL (164.31 mM)
Supports high-concentration stock preparation workflow
Ultrasonication, DMSO; minimizes solvent artifacts
Solubility Formulation DMSO In vitro

EML734 Research Applications


Probing PRMT7/9 Functions in Epigenetics

EML734's high selectivity for PRMT7 and PRMT9 over other PRMT isoforms makes it an essential tool for researchers aiming to delineate the unique biological roles of these two enzymes. Unlike broad-spectrum PRMT inhibitors, EML734 allows for the specific interrogation of PRMT7/9-dependent pathways without confounding off-target effects on type I PRMTs [1]. This is particularly critical in studies of cancer, where PRMT7 and PRMT9 have been implicated in distinct oncogenic processes [2].

Validating PRMT9 as a Target in Breast Cancer

The demonstrated cellular target engagement of EML734 in MCF7 and MDA-MB-436 breast cancer cell lines positions it as a valuable chemical probe for validating PRMT9 as a therapeutic target in breast cancer [1]. Its ability to potently reduce the PRMT9-specific methylation mark SF3B2 R508me2s in cells provides a clear pharmacodynamic marker for in vivo studies [1]. This enables researchers to correlate target inhibition with anti-tumor efficacy in preclinical models.

Structure-Guided Design of PRMT Inhibitors

The high-resolution co-crystal structure of EML734 bound to PRMT6 offers a unique template for structure-based drug design [1]. Medicinal chemists can leverage this structural information to rationally optimize EML734 or design novel inhibitors with improved potency, selectivity, or pharmacokinetic properties [2]. This structural insight is a key differentiator from other PRMT7/9 tool compounds that lack such detailed binding mode data.

In Vitro & In Vivo Studies with High Solubility

EML734's high solubility in DMSO (100 mg/mL) simplifies the preparation of concentrated stock solutions, which is advantageous for in vitro assays and for formulating compounds for in vivo administration [1]. This property reduces the risk of compound precipitation and ensures accurate dosing, thereby enhancing the reliability and reproducibility of experimental results in both cell culture and animal models.

Application
Selection Property
Validation Focus
PRMT7/9 epigenetic pathway studies
Dual PRMT7/9 inhibition; minimal type I PRMT cross-reactivity
Isoform-specific pathway endpoint review
Breast cancer cell-model studies
Cellular target engagement (SF3B2 methylation)
SF3B2 methylation endpoint monitoring
Structure-guided inhibitor design
High-resolution co-crystal structure (1.65 Å)
Binding-mode interpretation and SAR
In vitro and in vivo research workflows
High DMSO solubility (100 mg/mL)
Solvent artifact minimization; dosing consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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